molecular formula C10H23NO B13527966 Ethyl-(4-methoxy-heptyl)-amine

Ethyl-(4-methoxy-heptyl)-amine

Katalognummer: B13527966
Molekulargewicht: 173.30 g/mol
InChI-Schlüssel: CSKCKCMPFLCDTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Ethyl-4-methoxyheptan-1-amine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an ethyl group and a methoxy group attached to a heptane backbone, with the amine functional group located at the first carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-4-methoxyheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-methoxyheptan-1-amine.

    Reagent: Ethyl halide (e.g., ethyl bromide or ethyl iodide).

    Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of n-Ethyl-4-methoxyheptan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

n-Ethyl-4-methoxyheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thioethers.

Wissenschaftliche Forschungsanwendungen

n-Ethyl-4-methoxyheptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of n-Ethyl-4-methoxyheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    n-Propyl-4-methoxyheptan-1-amine: Similar structure with a propyl group instead of an ethyl group.

    n-Ethyl-4-ethoxyheptan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.

    n-Ethyl-4-methoxyhexan-1-amine: Similar structure with a hexane backbone instead of a heptane backbone.

Uniqueness

n-Ethyl-4-methoxyheptan-1-amine is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H23NO

Molekulargewicht

173.30 g/mol

IUPAC-Name

N-ethyl-4-methoxyheptan-1-amine

InChI

InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3

InChI-Schlüssel

CSKCKCMPFLCDTD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCCNCC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.